4-Amino-pyridazine-3-carboxylic acid hydrochloride
Description
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridazine core substituted with an amino group at position 4 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. Its molecular formula is inferred as C₅H₆ClN₃O₂, with a calculated molecular weight of 175.5 g/mol (based on structural analysis). The compound is cataloged under CAS No. 1427203-50-6 and has been listed as a research chemical by suppliers such as CymitQuimica, though it is currently marked as discontinued across all available quantities (1g, 50mg, etc.) .
Properties
IUPAC Name |
4-aminopyridazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLWLNPTYQBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of hydrazine derivatives with appropriate carboxylic acid precursors. One common method includes the cyclization of hydrazine with 1,4-dicarbonyl compounds under acidic conditions to form the pyridazine ring. The amino group is introduced through subsequent reactions, and the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro-pyridazine derivatives.
Reduction: Alcohol derivatives of pyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Biomedical Applications
4-Amino-pyridazine-3-carboxylic acid hydrochloride is recognized for its potential in various biomedical applications, particularly as an intermediate in drug synthesis and as a scaffold for developing pharmacologically active compounds.
Antitumor Activity
Research has identified derivatives of pyridazine compounds, including 4-amino-pyridazine derivatives, that exhibit significant antitumor properties. These compounds often act as inhibitors of specific kinases involved in cancer progression:
- Mechanism of Action : The compound may inhibit pathways associated with tumor growth by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Case Study : A study demonstrated that certain pyridazine derivatives showed promising results against various cancer cell lines, indicating potential for drug development targeting specific cancers .
Antimicrobial Properties
Pyridazine derivatives have been explored for their antimicrobial activity. The presence of the amino group enhances the ability of these compounds to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.
- Research Findings : In vitro studies have shown that some derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting a role in combating bacterial infections .
Neurological Applications
There is ongoing research into the use of pyridazine compounds for neurological disorders. Their ability to modulate neurotransmitter systems makes them candidates for treating conditions like epilepsy and depression.
- Example : Some studies indicate that modifications of pyridazine structures can enhance their efficacy as neuroprotective agents .
Synthetic Applications
The synthesis of this compound often involves multi-step reactions starting from simpler pyridine derivatives. The compound serves as a building block in the synthesis of more complex molecules with desired biological activities.
Synthesis Overview
The general synthetic pathway includes:
- Formation of the pyridazine ring.
- Introduction of the amino group via nucleophilic substitution.
- Carboxylation to achieve the carboxylic acid functionality.
This synthetic versatility allows researchers to modify the compound further to enhance its pharmacological properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Amino-pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Amino-pyridazine-3-carboxylic acid hydrochloride with structurally and functionally related compounds, highlighting key differences in molecular properties, substituents, and research relevance.
Notes:
- Similarity Score : Calculated using structural and functional group alignment (0–1 scale; higher = more similar) .
- LY2409881 hydrochloride and Yohimbine hydrochloride are included due to shared hydrochloride salt and carboxylic acid functionalities, though their core structures differ significantly.
Structural and Functional Insights
- Amino and Carboxylic Acid Positioning: The target compound’s amino (C4) and carboxylic acid (C3) groups distinguish it from 3-Amino-4-pyridazinecarboxylic acid (amino at C3, acid at C4), which lacks the hydrochloride salt. This positional variance may influence solubility and reactivity .
- Salt vs. Free Acid/Esters: The hydrochloride salt enhances aqueous solubility compared to free acids (e.g., 3-Amino-4-pyridazinecarboxylic acid) or esters (e.g., Methyl pyridazine-4-carboxylate). However, ester derivatives like the latter may exhibit better membrane permeability .
- Its pyridazine scaffold, however, aligns with antiviral and kinase inhibitor research (e.g., SARS-CoV-2 3CLpro inhibitors in ) .
Research and Industrial Relevance
The discontinuation of this compound () contrasts with the active study of analogs like LY2409881 hydrochloride in kinase inhibition .
Biological Activity
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant studies.
Overview of Biological Activities
The biological activities of this compound include antimicrobial , anticancer , and anti-inflammatory properties. These activities are primarily attributed to its structural characteristics as a pyridazine derivative, which is known to interact with various biochemical pathways.
Table 1: Summary of Biological Activities
Mode of Action
Pyridazine derivatives, including this compound, are believed to exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit fatty acid-binding protein 4 (FABP4), which plays a role in metabolic diseases and cancer progression. Recent studies have shown that optimized analogs of this compound can achieve low IC50 values, indicating potent inhibitory activity against FABP4 .
- Interaction with Cellular Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
- Antimicrobial Action : The antimicrobial properties are thought to arise from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .
Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.
Case Study: FABP4 Inhibition
A notable study focused on the design and synthesis of 4-amino-pyridazinone derivatives as FABP4 inhibitors. The most potent compound identified had an IC50 value of 1.57 μM, showcasing significant potential for further development in treating metabolic disorders and cancer .
Antimicrobial Studies
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it was effective against Pseudomonas aeruginosa, showing promise as a candidate for treating infections caused by resistant strains .
Applications in Medicine and Industry
The compound is not only a subject of academic research but also has practical applications:
- Pharmaceutical Development : Used as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
- Material Science : Investigated for potential use in developing materials with unique electronic or optical properties due to its heterocyclic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
